

# An In-depth Technical Guide to 4-(Aminomethyl)pyridin-3-amine

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## Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-3-amine

Cat. No.: B114218

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader context of **4-(Aminomethyl)pyridin-3-amine** in chemical and pharmaceutical research. Due to the compound's nature as a specific, non-commodity chemical building block, much of the available data is derived from chemical supplier databases and computational predictions.

## Core Chemical Properties

**4-(Aminomethyl)pyridin-3-amine** is a substituted pyridine derivative featuring two primary amine functionalities. Its structure suggests potential as a versatile building block or ligand in medicinal chemistry and materials science. The presence of both an aromatic amine and an aliphatic amine attached to the pyridine core offers multiple reaction sites for chemical modification.

## Identifiers and Structure

The fundamental identifiers for **4-(Aminomethyl)pyridin-3-amine** are summarized below. These are critical for accurate substance identification in research and procurement.

Identifier	Value	Citation
IUPAC Name	4-(aminomethyl)pyridin-3-amine	<a href="#">[1]</a>
CAS Number	144288-49-3	<a href="#">[1]</a>
Molecular Formula	C6H9N3	<a href="#">[1]</a>
Molecular Weight	123.16 g/mol	<a href="#">[1]</a>
Canonical SMILES	C1=CN=CC(=C1CN)N	<a href="#">[2]</a>
InChI	InChI=1S/C6H9N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3,7-8H2	<a href="#">[2]</a>
InChIKey	FPKNYDPZJJXIMY-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Data

The following table outlines the experimental and predicted physicochemical properties of the compound. These values are essential for planning reactions, purification, and formulation.

Property	Value	Citation
Density	1.173 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point	334.2 °C at 760 mmHg	<a href="#">[1]</a>
Flash Point	182.4 °C	<a href="#">[1]</a>
Refractive Index	1.623	<a href="#">[1]</a>
Vapor Pressure	0.00013 mmHg at 25°C	<a href="#">[1]</a>

## Computational and Spectroscopic Data

Computational models provide further insight into the molecule's properties relevant to drug design and analytical characterization.

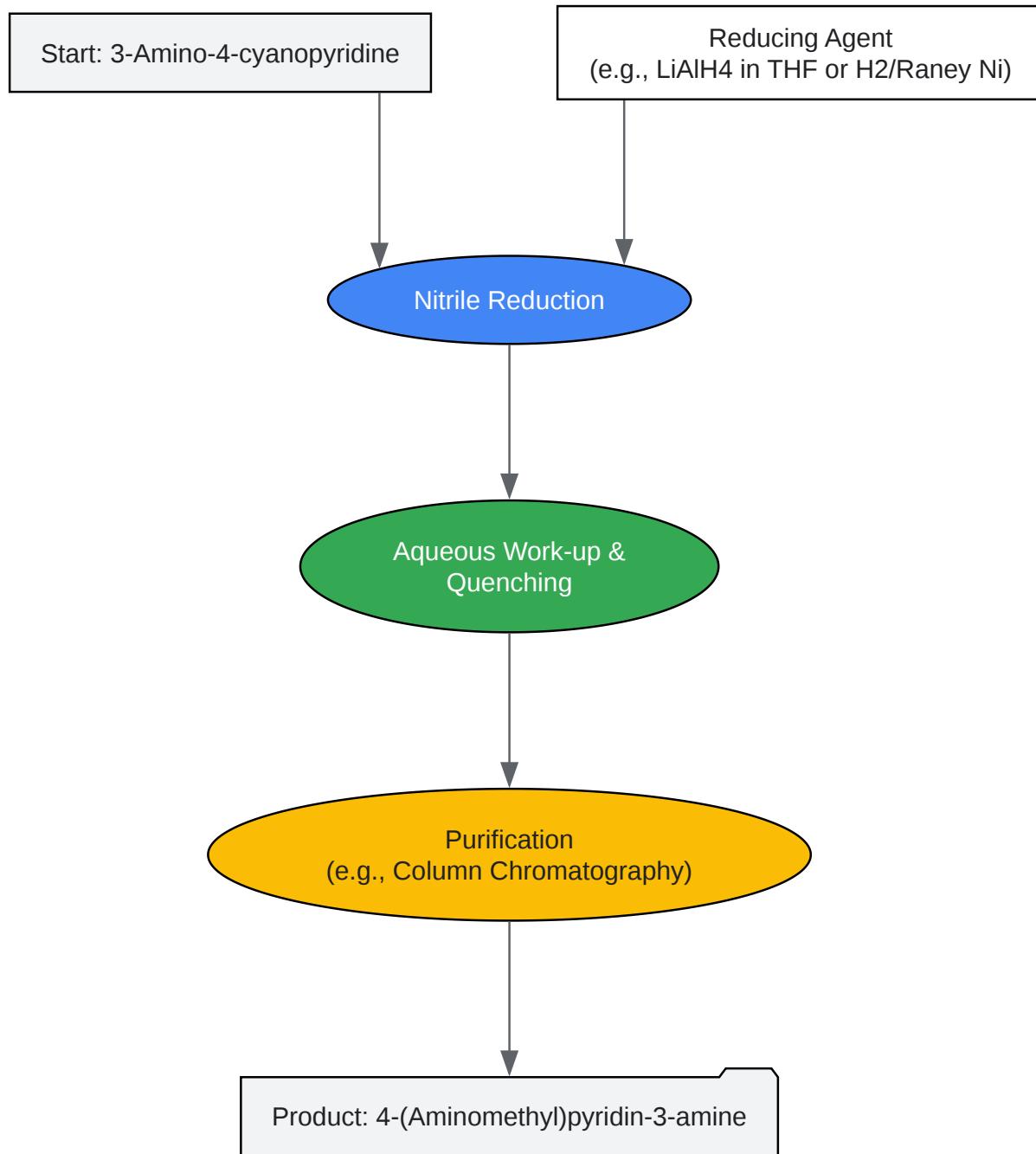
Property	Value	Citation
Topological Polar Surface Area (PSA)	64.9 Å <sup>2</sup>	<a href="#">[1]</a>
XLogP3	1.4	<a href="#">[1]</a>
Monoisotopic Mass	123.07965 Da	<a href="#">[2]</a>
Predicted Collision Cross Section ([M+H] <sup>+</sup> )	123.1 Å <sup>2</sup>	<a href="#">[2]</a>
Predicted Collision Cross Section ([M+Na] <sup>+</sup> )	131.1 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4-(Aminomethyl)pyridin-3-amine** are not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles for constructing substituted pyridines. A common strategy involves the functionalization of a pre-existing pyridine ring.

## Hypothetical Synthetic Workflow

A logical approach would start from a readily available precursor, such as 3-amino-4-cyanopyridine. The synthesis would involve the chemical reduction of the nitrile group to a primary amine.



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Caption: Hypothetical workflow for the synthesis of **4-(Aminomethyl)pyridin-3-amine**.

## General Experimental Protocol (Hypothetical)

Objective: To synthesize **4-(Aminomethyl)pyridin-3-amine** via nitrile reduction.

**Materials:**

- 3-Amino-4-cyanopyridine (Starting Material)
- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or Raney Nickel (Catalyst)
- Anhydrous Tetrahydrofuran (THF) or Ethanol (Solvent)
- Hydrogen gas source (if using Raney Ni)
- Sodium sulfate or appropriate drying agent
- Silica gel for chromatography
- Appropriate deuterated solvent for NMR analysis (e.g.,  $\text{DMSO-d}_6$ )

**Procedure ( $\text{LiAlH}_4$  Reduction Example):**

- A solution of 3-amino-4-cyanopyridine in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
- The flask is cooled to 0 °C in an ice bath.
- A solution of  $\text{LiAlH}_4$  in THF is added dropwise to the stirred solution of the starting material. The reaction is highly exothermic and addition must be controlled.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling.
- The resulting solids are filtered off, and the filter cake is washed thoroughly with THF or ethyl acetate.

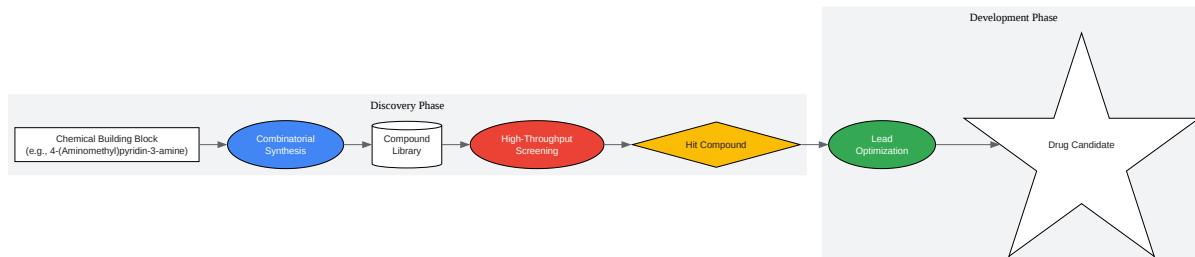
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude material is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **4-(Aminomethyl)pyridin-3-amine**.

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Role in Research and Drug Development

Direct biological activity or specific signaling pathway modulation by **4-(Aminomethyl)pyridin-3-amine** has not been documented in the searched scientific literature. However, the aminopyridine scaffold is a well-established pharmacophore in drug discovery. For instance, the simple aminopyridine, 4-aminopyridine (fampridine), is a potassium channel blocker used to improve walking in patients with multiple sclerosis.<sup>[3]</sup>

The utility of **4-(Aminomethyl)pyridin-3-amine** would likely be as a chemical intermediate or building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules, serving as a scaffold to orient other pharmacophoric elements in three-dimensional space.



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Caption: Role of novel building blocks in a typical drug discovery pipeline.

This compound could be valuable for generating libraries of novel molecules for screening against various biological targets, such as kinases, GPCRs, or ion channels, where the pyridine core can act as a key hydrogen-bonding or coordinating element.

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## References

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